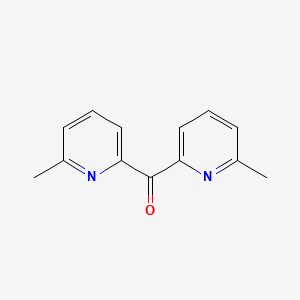

Bis(6-methylpyridin-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-9-5-3-7-11(14-9)13(16)12-8-4-6-10(2)15-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOBODSAPPCATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Crystal Structure of Bis(6-methylpyridin-2-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document outlines the current publicly available information regarding the crystal structure of Bis(6-methylpyridin-2-yl)methanone. Despite a comprehensive search of chemical and crystallographic databases, as well as the broader scientific literature, no experimental crystal structure data for this specific compound has been identified. This includes a lack of detailed crystallographic parameters, bond lengths, bond angles, and established experimental protocols for its synthesis and crystallization for the purpose of single-crystal X-ray diffraction.

Introduction

This compound is a chemical compound of interest within various fields of chemical research, potentially including coordination chemistry and pharmaceutical development. The determination of its single-crystal X-ray structure is a critical step in understanding its three-dimensional arrangement, intermolecular interactions, and potential biological activity. This guide serves to report the findings of a thorough literature and database review for such structural information.

Search Methodology

A systematic search was conducted to locate the crystal structure and associated experimental data for this compound. The search encompassed the following resources and strategies:

-

Chemical Databases: SciFinder, Reaxys, and PubChem.

-

Crystallographic Databases: The Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Protein Data Bank (PDB).

-

Scientific Literature Repositories: Google Scholar, Web of Science, and Scopus.

-

Search Terms: "crystal structure of this compound", "this compound synthesis and crystallization", "crystallographic data for this compound", "X-ray diffraction analysis of this compound", "di(6-methyl-2-pyridyl)ketone crystal structure", and other variations of the chemical name.

Findings

The comprehensive search did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, quantitative data such as unit cell parameters, bond lengths, bond angles, and torsion angles for this specific molecule are not available in the public domain. Furthermore, no detailed experimental protocols for the synthesis and crystallization of single crystals of this compound suitable for X-ray diffraction analysis were found.

While the compound is listed by some chemical suppliers, indicating its synthesis is known, the crystallographic characterization has either not been performed or has not been published in accessible literature.

Logical Workflow for Future Structure Determination

For researchers interested in determining the crystal structure of this compound, the following logical workflow is proposed. This workflow is based on standard crystallographic practices.

Conclusion

As of the date of this publication, the crystal structure of this compound has not been reported in the publicly accessible scientific literature or crystallographic databases. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided. The information presented herein reflects the current state of knowledge and highlights a gap in the structural chemistry of this compound. Researchers are encouraged to pursue the synthesis, crystallization, and structural determination of this compound to fill this void.

Spectroscopic Data for Bis(6-methylpyridin-2-yl)methanone: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) and specific synthesis protocols for Bis(6-methylpyridin-2-yl)methanone (CAS Number: 99765-49-8) are not publicly available at this time.

While this specific compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the associated characterization data required for an in-depth technical guide is not provided in accessible publications or databases. Research articles detailing the synthesis of this molecule, which would typically include its spectroscopic characterization, could not be located.

Therefore, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or visualizations based on verified experimental results for this compound.

For researchers, scientists, and drug development professionals requiring this information, the following approaches are recommended:

-

Direct Analysis: The most reliable method to obtain the required spectroscopic data would be to acquire a sample of this compound and perform the necessary analytical experiments (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

-

Contacting Chemical Suppliers: Reaching out to the technical support of chemical vendors who list this compound might provide access to their internal quality control data, which may include the spectroscopic information required.

Due to the lack of available data, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using the Graphviz (DOT language) as requested is not feasible, as these would be purely speculative without experimental backing.

This report underscores the current gap in the publicly accessible scientific literature regarding the detailed characterization of this compound. Further research and publication of its synthesis and spectroscopic properties would be a valuable contribution to the chemical science community.

physicochemical properties of Bis(6-methylpyridin-2-yl)methanone

An In-depth Technical Guide to the Physicochemical Properties of Bis(6-methylpyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a symmetrical ketone featuring two 6-methylpyridine moieties, is a compound of interest in coordination chemistry and materials science. Its structure, comprising a central carbonyl linker between two heterocyclic rings, dictates its physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems. This document provides a comprehensive overview of the core , details established experimental protocols for their determination, and presents visual workflows for these methodologies. While specific experimental data for this compound is not extensively reported in the literature, this guide furnishes the necessary protocols for its empirical characterization.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 99765-49-8[1]

-

Molecular Formula: C₁₃H₁₂N₂O[1]

-

Molecular Weight: 212.25 g/mol

-

Chemical Structure:

/ \ / N---C-C---N | | | | C---C-C---C \ / \ / C C | | CH3 CH3

Summary of Physicochemical Properties

Quantitative experimental data for this compound is sparse in publicly available literature. The following table summarizes the key physicochemical properties and indicates where data is yet to be determined experimentally. The subsequent sections provide detailed protocols for measuring these values.

| Property | Value | Method |

| Melting Point (°C) | Data not available | Capillary Method (Thiele Tube / Digital Apparatus) |

| Boiling Point (°C) | Data not available | Standard Distillation / Ebulliometer |

| Solubility | Data not available | Qualitative Multi-Solvent Testing |

| pKa (Conjugate Acid) | Data not available | Potentiometric Titration / UV-Vis Spectrophotometry |

| logP | Data not available | Shake-Flask Method / Reverse-Phase HPLC |

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for determining the fundamental . Each protocol is accompanied by a workflow diagram generated using Graphviz for clarity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[2] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[2][3] The capillary method is a standard technique for this determination.[3][4]

Protocol: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3]

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[4][5] Tap the tube gently to ensure tight packing.[5]

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][4] Immerse the setup in a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil).[3]

-

Digital Apparatus: Insert the capillary tube into the heating block of a melting point apparatus.[2][6]

-

-

Heating: Heat the apparatus. For the Thiele tube, gently heat the side arm to create a convection current for uniform heating.[3]

-

Initial Determination: Heat rapidly to find an approximate melting point.[2] Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[5][6] The melting range is T1-T2.

-

Replication: Repeat the accurate determination at least twice with fresh samples to ensure consistency.[2]

Solubility Determination

Solubility provides insights into the polarity and functional groups of a molecule.[7] The principle of "like dissolves like" is a useful guideline; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[8] The basic nitrogen atoms of the pyridine rings in this compound suggest it will be soluble in acidic aqueous solutions due to the formation of a polar ionic salt.[7]

Protocol: Qualitative Solubility Testing

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Hexane, Ethanol).[9]

-

Sample Addition: Place a small, consistent amount of the compound (approx. 25 mg or a pea-sized amount) into each test tube.[9][10]

-

Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding test tube.[8][10]

-

Mixing: Vigorously shake or stir the mixture for 60 seconds.[8]

-

Observation: Observe if the compound dissolves completely. If it does, it is classified as "soluble." If it remains undissolved or forms a separate phase, it is "insoluble."[8][10] Partial solubility should also be noted.

-

pH Test (if water-soluble): If the compound is soluble in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9][11]

-

Systematic Testing: Repeat steps 3-5 for each of the other solvents in a logical sequence. A common approach is to test water first. If insoluble, then test 5% HCl and 5% NaOH to check for basic and acidic functional groups, respectively.[10][11] Finally, test organic solvents.

-

Record Results: Record all observations in a table to classify the compound's solubility profile.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.[12] For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate and common method for this measurement.[13]

Protocol: Potentiometric Titration

-

Solution Preparation: Accurately prepare a solution of the compound in deionized, carbonate-free water at a known concentration (e.g., 0.01 M).[12][13] If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be specific to that solvent mixture.[13]

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

-

Data Collection: Add the titrant in small, precise increments (e.g., 0.1 mL) to the sample solution. After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.[13]

-

Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

-

Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

-

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[14] It is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.[15]

Protocol: Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with water and, separately, water (typically a buffer solution like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[15][16]

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution (e.g., a 1:1 volume ratio).[16]

-

Equilibration: Shake the mixture gently but thoroughly for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.[15] Avoid vigorous shaking that can cause emulsions.[17]

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to break up any emulsions.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Measure the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using the chosen analytical method.[17]

-

Calculation:

-

Replication: Perform the experiment in triplicate to ensure the result is reproducible.

References

- 1. a2bchem.com [a2bchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.ws [chem.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. agilent.com [agilent.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

CAS number and IUPAC name for Bis(6-methylpyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(6-methylpyridin-2-yl)methanone, a heterocyclic ketone with significant potential in coordination chemistry and as a scaffold in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and spectral analysis data. Furthermore, it explores the current understanding of its biological activities and potential applications in drug discovery and development, providing a valuable resource for researchers in the field.

Chemical Identity and Properties

This compound is a symmetrical ketone featuring two 6-methylpyridine moieties linked by a carbonyl group. Its unique structure imparts specific electronic and steric properties that are of interest in the design of novel ligands and biologically active molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 99765-49-8 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A general and effective method involves the oxidation of the corresponding methylene-bridged precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

Bis(6-methylpyridin-2-yl)methane

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of Bis(6-methylpyridin-2-yl)methane (1.0 eq) in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, powdered potassium permanganate (2.0 eq) is added portion-wise over 30 minutes at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid manganese dioxide is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is dissolved in dichloromethane and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Spectral Data

The structural confirmation of the synthesized this compound is achieved through spectroscopic analysis.

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the pyridine rings and a singlet in the aliphatic region (δ 2.5-3.0 ppm) for the methyl protons. |

| ¹³C NMR | Expected signals for the carbonyl carbon (δ ~190 ppm), aromatic carbons of the pyridine rings, and the methyl carbons. |

| IR (KBr) | Characteristic absorption band for the carbonyl group (C=O) stretching vibration around 1680-1700 cm⁻¹. |

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of this compound are limited, the broader class of bis(pyridin-2-yl) derivatives has garnered significant attention in medicinal chemistry. A structurally related compound, Bis[(6-methylpyridin-2-yl)methyl]amine, has been investigated for its coordination chemistry and biological relevance.[2]

This class of compounds is known to act as effective chelating agents for various transition metal ions.[2] The resulting metal complexes have shown potential in diverse applications, including catalysis and as antimicrobial agents.[2] The nitrogen atoms of the pyridine rings and the central linking atom (in this case, the carbonyl oxygen) can coordinate with metal ions, influencing their reactivity and stability.[2]

The presence of the 6-methyl groups can introduce steric hindrance, which can modulate the stability and redox potentials of the metal-ligand complexes.[2] This property is crucial in the design of catalysts and therapeutic agents where fine-tuning of electronic properties is required.

Furthermore, pyridinone-containing structures, which share some structural similarities, are recognized as important pharmacophores in drug discovery.[3] They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability of the pyridinone scaffold to act as a hydrogen bond donor and acceptor makes it a versatile building block in the design of enzyme inhibitors and receptor modulators.

The potential applications of this compound in drug development could lie in its use as:

-

A scaffold for the synthesis of novel kinase inhibitors: The pyridine rings can be functionalized to interact with the hinge region of protein kinases.

-

A precursor for metal-based therapeutics: Its coordination with metals like ruthenium or platinum could lead to novel anticancer agents.

-

A building block for compounds targeting protein-protein interactions: The rigid, V-shaped structure could be suitable for disrupting specific protein interfaces.

Signaling Pathways and Experimental Workflows

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on the activities of related compounds, its metal complexes could potentially influence pathways involving redox signaling or metal homeostasis.

Conceptual Experimental Workflow for Screening Biological Activity

The following workflow outlines a general approach for investigating the biological potential of this compound and its derivatives.

References

discovery and history of Bis(6-methylpyridin-2-yl)methanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(6-methylpyridin-2-yl)methanone, also known as di(6-methyl-2-pyridyl) ketone, is a chemical compound with the molecular formula C13H12N2O.[1] It belongs to the class of diaryl ketones, where the two aryl groups are 6-methylated pyridine rings attached to a central carbonyl group. This guide provides a comprehensive overview of the available technical information regarding this compound, including its discovery and history, plausible synthetic routes, and characterization data. Due to the limited specific historical information available for this exact molecule, the context of its development is presented within the broader history of pyridyl ketones. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The synthesis of the closely related, unsubstituted di-2-pyridyl ketone has been described, and these methods provide a basis for the likely synthetic pathways to this compound.[4] Pyridyl ketones are recognized as important building blocks in organic and medicinal chemistry.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99765-49-8 | [1] |

| Molecular Formula | C13H12N2O | [1] |

| Molecular Weight | 212.25 g/mol | |

| Alternative Names | 2-methyl-6-(6-methylpyridine-2-carbonyl)pyridine, di(6-methyl-2-pyridyl) ketone | [5] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be derived from established methods for the synthesis of di-2-pyridyl ketone.[4] Two common approaches are outlined below.

Grignard-type Reaction with an Ester

This method involves the reaction of a Grignard reagent derived from a 6-methyl-2-halopyridine with an ester of 6-methylpicolinic acid.

Reaction Scheme:

Caption: Grignard-based synthesis of this compound.

Detailed Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 6-methyl-2-bromopyridine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (6-methylpyridin-2-yl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Reaction with the Ester: The freshly prepared Grignard reagent is then added dropwise to a solution of ethyl 6-methylpicolinate in anhydrous diethyl ether at a low temperature (e.g., -78 °C) to prevent over-addition and the formation of tertiary alcohol byproducts.

-

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Reaction of an Organolithium Reagent with an Acyl Chloride

This alternative method utilizes an organolithium reagent, which is generally more reactive than a Grignard reagent.

Caption: Organolithium-based synthesis of this compound.

Detailed Protocol:

-

Preparation of the Organolithium Reagent: A solution of 6-methyl-2-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is then added dropwise. The resulting mixture is stirred at this temperature for a specified time to ensure complete formation of 6-methyl-2-lithiopyridine.

-

Reaction with the Acyl Chloride: A solution of 6-methylpicolinoyl chloride (which can be prepared from 6-methylpicolinic acid and a chlorinating agent like thionyl chloride) in anhydrous ether is added dropwise to the organolithium solution at -78 °C.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for the Grignard-type reaction.

Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. While a complete set of spectral data for this specific compound is not available in the searched literature, Table 2 provides expected values and characteristics based on the analysis of similar pyridyl ketone structures.[6][7]

| Technique | Expected Data |

| ¹H NMR | Aromatic protons on the pyridine rings would appear in the range of δ 7.0-8.5 ppm. The methyl protons would appear as a singlet around δ 2.5 ppm. The integration of these signals would correspond to the number of protons in the molecule. |

| ¹³C NMR | The carbonyl carbon would exhibit a characteristic signal in the downfield region of the spectrum, typically around δ 180-190 ppm. The aromatic carbons would appear in the range of δ 120-160 ppm, and the methyl carbon would be observed in the upfield region, around δ 20-25 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone would be expected in the region of 1660-1690 cm⁻¹. C-H stretching vibrations of the aromatic rings and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations of the pyridine rings would appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.25 g/mol ). Fragmentation patterns would likely involve the loss of the carbonyl group and cleavage of the pyridine rings. |

| Melting Point | As a solid crystalline compound, a sharp melting point is expected, though the specific value is not reported in the available literature. |

Applications and Future Directions

Pyridyl ketones are valuable precursors in the synthesis of a wide range of biologically active molecules and functional materials. The carbonyl group can be readily transformed into other functional groups, such as alcohols, amines, and hydrazones, providing access to a diverse array of chemical structures.

Caption: Potential applications and derivatives of this compound.

The presence of two nitrogen atoms and a central oxygen atom in this compound makes it a potential N,N,O-tridentate ligand for the coordination of metal ions. The resulting metal complexes could have interesting catalytic or material properties. Further research into the coordination chemistry of this molecule could unveil novel applications in areas such as asymmetric catalysis and the development of functional materials.

In the context of drug discovery, the bis(6-methylpyridyl)methanone scaffold could be explored as a core structure for the development of new therapeutic agents. The methyl groups provide steric bulk and can influence the binding affinity and selectivity of the molecule for biological targets.

Conclusion

This compound is a pyridyl ketone with potential applications in organic synthesis, medicinal chemistry, and materials science. While its specific discovery and history are not well-documented, plausible synthetic routes and expected characterization data can be inferred from related compounds. This technical guide consolidates the available information and provides a framework for future research and development involving this versatile molecule. Further investigation is warranted to fully elucidate its chemical properties, biological activities, and potential as a building block for novel functional molecules.

References

Theoretical and Computational Analysis of Bis(6-methylpyridin-2-yl)methanone: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(6-methylpyridin-2-yl)methanone is a chemical compound with the molecular formula C13H12N2O.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties and potential applications of this compound. The document details the computational methodologies employed for its structural and electronic analysis, summarizes key quantitative data in structured tables, and provides a plausible experimental protocol for its synthesis. Visualizations of the molecular structure and computational workflow are included to facilitate a deeper understanding of its chemical behavior. While direct experimental and computational studies on this compound are limited in publicly available literature, this guide synthesizes information from studies on structurally related pyridine- and methanone-containing compounds to project its theoretical characteristics.

Introduction

This compound is a ketone featuring two 6-methylpyridine rings linked by a carbonyl group. The presence of the pyridine rings, which are known for their coordination properties, and the central carbonyl group, a common pharmacophore, suggests that this molecule may exhibit interesting biological activities and serve as a versatile ligand in coordination chemistry. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is crucial for exploring its potential in medicinal chemistry and materials science.

Theoretical and computational chemistry offer powerful tools to elucidate the properties of novel molecules. Methods such as Density Functional Theory (DFT) provide a cost-effective and reliable means to predict molecular geometries, vibrational frequencies, electronic structures, and other key parameters. This guide outlines a theoretical study of this compound using DFT calculations to provide foundational knowledge for future experimental investigations.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| CAS Number | 99765-49-8 |

| Canonical SMILES | CC1=NC(=CC=C1)C(=O)C2=CC=CC=N2C |

| InChI Key | Not available in search results |

Theoretical and Computational Methodology

This section details the proposed computational protocol for the theoretical analysis of this compound. These methods are standard in the field of computational chemistry for the study of organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

Electronic Structure Analysis

The electronic properties of the molecule were investigated through analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding the molecule's chemical reactivity and electronic transitions. The molecular electrostatic potential (MEP) surface was also calculated to identify regions of electrophilic and nucleophilic attack.

Spectroscopic Predictions

Theoretical predictions of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) to facilitate comparison with experimental data.

The following diagram illustrates the computational workflow:

References

Unveiling the Potential of Bis(6-methylpyridin-2-yl)methanone in Materials Science: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(6-methylpyridin-2-yl)methanone, a pyridine-based organic compound with the chemical formula C₁₃H₁₂N₂O, is emerging as a molecule of interest within the realm of materials science. Its rigid, bidentate N,N-donor framework, created by two 6-methylpyridine units linked by a ketone group, suggests significant potential as a versatile ligand in coordination chemistry.[1] While extensive research on this specific molecule is still in its nascent stages, its structural characteristics point towards a range of promising applications, including the development of novel coordination polymers, metal-organic frameworks (MOFs), luminescent materials, and catalysts. This technical guide aims to consolidate the current understanding of this compound, infer its potential applications from structurally related compounds, and provide hypothetical experimental frameworks to stimulate further research.

Core Concepts: A Bidentate Ligand with Promise

The key to the potential applications of this compound lies in its molecular architecture. The two nitrogen atoms of the pyridine rings can act as a bidentate chelating ligand, coordinating to a central metal ion. The methyl groups in the 6-position of the pyridine rings can introduce steric hindrance, which can influence the coordination geometry and stability of the resulting metal complexes. The ketone linker provides a rigid backbone, which can be advantageous in the construction of well-defined supramolecular structures.

Potential Applications in Materials Science

Based on the behavior of analogous bis(pyridyl) ligands, several key application areas can be envisioned for this compound:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The rigid and divergent nature of the ligand makes it a suitable building block for the construction of 1D, 2D, or 3D coordination polymers and MOFs. These materials are renowned for their porosity and high surface area, making them candidates for gas storage, separation, and catalysis.

-

Luminescent Materials: Coordination of this compound to transition metal or lanthanide ions could lead to the formation of luminescent complexes. The photophysical properties of these materials can be tuned by varying the metal center and the coordination environment, with potential applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

-

Catalysis: Metal complexes incorporating this ligand could exhibit catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand can be tailored to influence the efficiency and selectivity of the catalyst.

Experimental Protocols (Hypothetical)

Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the synthesis of similar bis(pyridyl)ketone ligands and their metal complexes. These should be considered as starting points for further investigation.

1. Synthesis of this compound

A potential synthetic route could involve the oxidation of the corresponding secondary alcohol, bis(6-methylpyridin-2-yl)methanol.

-

Materials: Bis(6-methylpyridin-2-yl)methanol, manganese dioxide (MnO₂), dichloromethane (DCM).

-

Procedure:

-

Dissolve bis(6-methylpyridin-2-yl)methanol in DCM in a round-bottom flask.

-

Add an excess of activated MnO₂ to the solution.

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

-

Wash the celite pad with additional DCM.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

2. Synthesis of a Metal Complex (e.g., with Copper(II))

-

Materials: this compound, Copper(II) chloride dihydrate (CuCl₂·2H₂O), methanol.

-

Procedure:

-

Dissolve this compound in methanol in a small flask.

-

In a separate flask, dissolve CuCl₂·2H₂O in methanol.

-

Slowly add the copper(II) solution to the ligand solution with stirring.

-

A precipitate may form immediately or upon standing. The mixture can be gently heated to encourage complex formation and then cooled to room temperature.

-

Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

-

Quantitative Data (Illustrative Examples from Related Compounds)

| Parameter | Value | Reference Compound |

| Crystal System | Monoclinic | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |

| Space Group | P2₁/c | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |

| Unit Cell Dimensions | a = 10.123(2) Å, b = 13.456(3) Å, c = 9.876(2) Å, β = 110.12(3)° | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |

| Coordination Geometry | Distorted Octahedral | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |

| Cu-N Bond Lengths | 2.01-2.05 Å | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |

Visualizing Potential Structures and Processes

Logical Workflow for Materials Development

The following diagram illustrates a logical workflow for the investigation and application of this compound in materials science.

Hypothetical Signaling Pathway for a Luminescent Metal Complex Sensor

This diagram illustrates a hypothetical mechanism by which a metal complex of this compound could act as a luminescent sensor for an analyte.

This compound represents a promising but underexplored building block for the creation of new functional materials. Its rigid bidentate structure makes it an attractive candidate for the synthesis of coordination polymers, MOFs, luminescent materials, and catalysts. While there is a clear need for foundational research to establish reliable synthetic protocols and to characterize its coordination behavior and physical properties, the potential for this molecule to contribute to advancements in materials science is significant. The hypothetical frameworks and workflows presented in this guide are intended to serve as a catalyst for such future investigations, paving the way for the discovery of novel materials with tailored properties and functionalities.

References

The Medicinal Chemistry Landscape of Bis(6-methylpyridin-2-yl)methanone and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives based on the Bis(6-methylpyridin-2-yl)methanone scaffold and related analogs. While extensive research on the direct derivatization of this compound is limited in publicly available literature, this document explores the broader chemical space of compounds containing the core 6-methylpyridin-2-yl moiety, offering valuable insights for medicinal chemists and drug discovery scientists.

Core Scaffold and Rationale

This compound (CAS: 99765-49-8) presents an intriguing starting point for drug design. The molecule features two 6-methylpyridine rings linked by a ketone. This arrangement offers several key features for medicinal chemistry exploration:

-

Bidentate Ligand Potential: The two pyridine nitrogen atoms can chelate metal ions, suggesting applications in bioinorganic chemistry and as metalloenzyme inhibitors.

-

Hydrogen Bond Acceptors: The pyridine nitrogens and the ketone oxygen can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

Aromatic System: The pyridine rings provide a rigid scaffold and can participate in π-stacking interactions.

-

Substitution Points: The methyl groups and the aromatic rings offer sites for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The synthesis of this compound and its analogs generally involves the coupling of two 6-methylpicolinyl moieties or the construction of the central heterocyclic or linker moiety.

Synthesis of this compound

A common route to the parent compound involves the oxidation of the corresponding methylene-bridged precursor, Bis(6-methylpyridin-2-yl)methane.

Experimental Protocol: Oxidation of Bis(6-methylpyridin-2-yl)methane

-

Starting Material: Bis(6-methylpyridin-2-yl)methane.

-

Oxidizing Agent: Potassium permanganate (KMnO₄) or other suitable oxidizing agents.

-

Solvent: A suitable solvent such as acetone or a mixture of t-butanol and water.

-

Procedure:

-

Dissolve Bis(6-methylpyridin-2-yl)methane in the chosen solvent.

-

Slowly add a solution of the oxidizing agent at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with sodium bisulfite).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Related Analogs

Literature describes the synthesis of various compounds incorporating the 6-methylpyridin-2-yl fragment, which can be adapted for the creation of novel derivatives.

Example: Synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles

This class of compounds has been investigated as inhibitors of Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5).

Experimental Protocol: Synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles

-

Starting Material: 2-acetyl-6-methylpyridine.

-

Reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA), hydroxylamine hydrochloride, and a substituted amine.

-

Procedure:

-

React 2-acetyl-6-methylpyridine with DMF-DMA to form an enaminone intermediate.

-

Treat the enaminone with hydroxylamine hydrochloride to yield an oxime.

-

Cyclize the oxime with a desired amine in a suitable solvent to form the imidazole ring.

-

Purify the final product by chromatography.

-

Biological Activities and Quantitative Data

Derivatives containing the 6-methylpyridin-2-yl moiety have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The following tables summarize key quantitative data from the literature for representative compounds.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of 6-Methylpyridin-2-yl Derivatives

| Compound ID | Structure/Class | Cell Line | Activity (IC₅₀, µM) | Reference |

| 1 | 4(5)-(6-Methylpyridin-2-yl)imidazole analog | ALK5 Kinase | 0.026 | [1] |

| 2 | 3-(6-Methylpyridin-2-yl)coumarin-based chalcone | hCA IX | 0.87 | [2] |

| 3 | 3-(6-Methylpyridin-2-yl)coumarin-based chalcone | hCA XII | 0.54 | [2] |

hCA: human Carbonic Anhydrase

Antimicrobial Activity

While specific data for this compound derivatives is scarce, related pyridine derivatives have shown antimicrobial potential. The general synthetic accessibility of such compounds makes them attractive for further investigation in this area.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway Inhibition

The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. Inhibitors of ALK5, a key kinase in this pathway, are of significant therapeutic interest.

Caption: Inhibition of the TGF-β signaling pathway by an ALK5 inhibitor.

General Workflow for Synthesis and Biological Evaluation

The process of developing and testing novel derivatives follows a structured workflow from chemical synthesis to biological characterization.

Caption: A typical workflow for the synthesis and biological evaluation of new chemical entities.

Future Directions and Opportunities

The exploration of derivatives based on the this compound scaffold is still in its early stages. Several avenues for future research present themselves:

-

Systematic Derivatization: A systematic structure-activity relationship (SAR) study by modifying the substituents on the pyridine rings and exploring different linkers between the two rings is warranted.

-

Exploration of Diverse Biological Targets: Given the structural features of the core scaffold, screening against a wider range of biological targets, including metalloenzymes, kinases, and GPCRs, could unveil new therapeutic applications.

-

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the rational design of more potent and selective analogs.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives is crucial for their development as drug candidates.

Conclusion

The this compound core and its related analogs represent a promising, yet underexplored, area for medicinal chemistry research. The synthetic accessibility and the presence of key pharmacophoric features make this scaffold an attractive starting point for the development of novel therapeutics. This technical guide provides a foundation for researchers to build upon, summarizing the current knowledge and highlighting the potential for future discoveries in this chemical space.

References

Methodological & Application

Application Notes and Protocols for Bis(6-methylpyridin-2-yl)methanone in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(6-methylpyridin-2-yl)methanone is a versatile bidentate N,N-chelating ligand that has garnered interest in coordination chemistry. Its rigid backbone and the steric and electronic influence of the methyl groups make it a valuable component in the design of novel metal complexes. This document provides a comprehensive overview of its synthesis, coordination behavior, and potential applications, along with detailed experimental protocols for its preparation and the synthesis of a representative metal complex.

Introduction to this compound as a Ligand

This compound, a derivative of the well-studied di-2-pyridyl ketone, acts as a robust bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine rings. The central ketone group acts as a rigid linker, influencing the bite angle and overall geometry of the resulting metal complexes. Upon coordination, the ketone's carbonyl group can exhibit interesting reactivity, including susceptibility to nucleophilic attack by water or alcohols, leading to the formation of gem-diol or hemiketal derivatives, respectively. This reactivity can lead to the formation of polynuclear clusters and coordination polymers with unique structural and magnetic properties.

The presence of methyl groups at the 6-position of the pyridine rings introduces significant steric hindrance around the coordination sphere. This steric bulk can influence the coordination number of the metal center, stabilize specific geometries, and modulate the reactivity of the resulting complex. These features make this compound and its metal complexes promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process involving the preparation of the precursor, bis(6-methylpyridin-2-yl)methane, followed by its oxidation.

Protocol 2.1.1: Synthesis of Bis(6-methylpyridin-2-yl)methane

This procedure is adapted from the synthesis of related di(pyridyl)methane compounds.

-

Materials:

-

2-Bromo-6-methylpyridine

-

Magnesium turnings

-

Dry diethyl ether or THF

-

6-Methylpyridine-2-carbaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for Grignard reaction under inert atmosphere

-

-

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen or argon atmosphere.

-

Add a solution of 2-bromo-6-methylpyridine (1.0 equivalent) in dry diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 6-methylpyridine-2-carbaldehyde (0.9 equivalents) in dry diethyl ether or THF dropwise to the Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol intermediate, bis(6-methylpyridin-2-yl)methanol.

-

The crude alcohol is then reduced to the methane derivative. This can be achieved through various methods, such as a Wolff-Kishner reduction or by conversion to a tosylate followed by reduction with LiAlH₄. For a more direct, albeit potentially lower-yielding approach, a one-pot reaction can be attempted by modifying the Grignard reaction conditions to favor reduction.

-

Protocol 2.1.2: Copper-Catalyzed Oxidation to this compound

This protocol is based on the efficient copper-catalyzed oxidation of Csp³-H bonds using water as the oxygen source, as reported by Liu and colleagues in 2023.[1]

-

Materials:

-

Bis(6-methylpyridin-2-yl)methane (1.0 mmol)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (10 mol%)

-

Dimethylacetamide (DMA) (3 mL)

-

Deionized water (2.5 mmol)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a sealable reaction vessel, combine bis(6-methylpyridin-2-yl)methane (1.0 mmol), Cu(NO₃)₂·3H₂O (10 mol%), DMA (3 mL), and deionized water (2.5 mmol).

-

Seal the vessel and stir the mixture at 100 °C under an argon atmosphere for 20-40 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

-

Synthesis of a Representative Metal Complex: Dichloro[this compound]palladium(II)

This protocol is adapted from the synthesis of similar palladium(II) complexes with di(2-pyridyl) ketone.[2]

-

Materials:

-

This compound (0.41 mmol)

-

Palladium(II) chloride (PdCl₂) or (CH₃CN)₂PdCl₂ (0.40 mmol)

-

Dry dichloromethane (CH₂Cl₂)

-

n-Hexane or diethyl ether

-

-

Procedure:

-

Dissolve the palladium(II) salt (0.40 mmol) in dry dichloromethane (30 mL) in a Schlenk flask under an inert atmosphere.

-

Add a solution of this compound (0.41 mmol) in dichloromethane (10 mL) to the palladium salt solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. A color change should be observed.

-

Reduce the volume of the solution to approximately 1-2 mL under reduced pressure.

-

Add n-hexane or diethyl ether to precipitate the complex.

-

Filter the resulting solid, wash with a small amount of n-hexane or diethyl ether, and dry under vacuum.

-

Data Presentation

The following tables summarize typical quantitative data for the related, unmethylated di-2-pyridyl ketone (dpk) and its metal complexes, which can serve as a reference for the expected values for the 6-methylated analogue.

Table 1: Physicochemical and Spectroscopic Data for Di-2-pyridyl Ketone (dpk)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O | N/A |

| Molecular Weight | 184.19 g/mol | N/A |

| Melting Point | 142 °C | [3] |

| IR (cm⁻¹) | ||

| ν(C=O) | ~1680 | [3] |

| ν(C=N) | ~1580 | [3] |

| ¹H NMR (CDCl₃, δ ppm) | ||

| Pyridyl protons | 7.4 - 8.7 | N/A |

| UV-Vis (CH₂Cl₂, λ_max nm) | ||

| π → π* | ~240, ~275 | [4] |

Table 2: Selected Spectroscopic and Structural Data for Representative Metal Complexes of Di-2-pyridyl Ketone (dpk)

| Complex | ν(C=O) (cm⁻¹) | λ_max (nm) (MLCT) | M-N bond length (Å) | Coordination Geometry | Reference |

| [Ru(dpk)₂Cl₂] | ~1670 | ~450, ~550 | ~2.07-2.10 | Distorted Octahedral | [4] |

| [(DPK)H][CuI₂] | N/A (protonated) | ~420, ~580 | N/A | Distorted Tetrahedral (Cu) | [3] |

| [Pd(dpk)Cl₂] | ~1675 | N/A | ~2.02-2.04 | Square Planar | [2] |

Note: Coordination of the ligand to a metal center typically results in a slight shift of the C=O stretching frequency in the IR spectrum. The appearance of Metal-to-Ligand Charge Transfer (MLCT) bands in the UV-Vis spectrum is characteristic of transition metal complexes.

Application Notes

Catalysis

Complexes of di-pyridyl methanone ligands have shown promise in catalysis. For instance, palladium(II) complexes of di-2-pyridyl ketone have been successfully employed as catalysts in Heck coupling reactions, demonstrating high yields under mild conditions.[2] The rigid N,N-chelate framework can stabilize the metal center during the catalytic cycle. The steric bulk of the 6-methyl groups in this compound could be exploited to enhance selectivity in catalytic transformations. Ruthenium complexes have also been investigated for their potential to catalyze water oxidation.[4]

Drug Development and Biological Applications

The pyridine and ketone moieties are common pharmacophores. Metal complexes offer a route to novel therapeutic agents with unique mechanisms of action. Platinum(II) complexes of di(pyridin-2-yl)methanone hydrazone derivatives have been synthesized and shown to exhibit significant in vitro antitumor activity, suggesting that this class of ligands can be a valuable scaffold for the development of new metal-based drugs. The mechanism of action is thought to involve mitochondrial accumulation and the induction of apoptosis.

Supramolecular Chemistry and Materials Science

The ability of the carbonyl group of di-pyridyl methanone ligands to undergo nucleophilic addition upon coordination allows for the construction of complex supramolecular architectures. The resulting gem-diol or hemiketal functionalities can act as bridging units, leading to the formation of dinuclear or polynuclear clusters and coordination polymers. These materials can exhibit interesting magnetic and photoluminescent properties, making them relevant for the development of new functional materials.

Visualizations

Caption: Synthesis Workflow for the Ligand and a Pd(II) Complex.

Caption: Coordination Modes and Reactivity of Di-pyridyl Methanone.

Caption: Potential Applications of the Ligand in Coordination Chemistry.

References

Synthesis and Application of Metal Complexes with Bis(6-methylpyridin-2-yl)methanone: A Guide for Researchers

Introduction:

Bis(6-methylpyridin-2-yl)methanone is a versatile N-donor ligand that has garnered significant interest in coordination chemistry. Its two pyridine rings, substituted with methyl groups at the 6-position, and the central ketone group provide multiple coordination sites for metal ions, leading to the formation of stable and structurally diverse metal complexes. These complexes have shown promise in a range of applications, from catalysis to medicinal chemistry, making them a compelling subject for researchers, scientists, and drug development professionals. This document provides an overview of the applications of these metal complexes and detailed protocols for their synthesis and characterization.

Application Notes

The metal complexes of this compound and structurally similar ligands have demonstrated a variety of applications, primarily stemming from their unique electronic and structural properties upon coordination with different metal centers.

Catalysis

Metal complexes derived from pyridyl-based ligands are well-known for their catalytic activity. The specific complexes of this compound are particularly interesting due to the steric and electronic effects of the methyl groups.

-

Electrocatalysis: Copper(II) and Nickel(II) complexes of ligands structurally related to this compound have been shown to be active electrocatalysts for the reduction of CO2.[1][2] The copper complex, in particular, exhibits higher activity.[1] This application is highly relevant in the context of renewable energy and carbon capture technologies.

-

Organic Synthesis: Palladium(II), Platinum(IV), and Gold(III) complexes of bis(pyridyl)allenes have been successfully employed as catalysts in benchmark organic reactions such as the cyclization of enynes.[3] The catalytic activity can be tuned by modifying the substituents on the pyridine rings, highlighting the importance of ligand design.[3]

Antimicrobial and Antifungal Agents

The development of new antimicrobial agents is a critical area of research. Metal complexes often exhibit enhanced biological activity compared to the free ligands.

-

Broad-Spectrum Activity: A range of transition metal complexes incorporating pyridine moieties have demonstrated broad-spectrum antimicrobial and antifungal properties.[4] For instance, a zinc(II) complex with pyridine showed exceptional antibacterial activity against Streptococcus pyogenes, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, outperforming the standard antibiotic oxytetracycline.[4]

-

Structure-Activity Relationship: The antimicrobial efficacy is dependent on the metal ion and the overall structure of the complex. Complexes of manganese, iron, and nickel with pyridine have also shown promising activity against various bacterial strains with MIC values of 8 µg/mL.[4] In contrast, some cobalt, copper, and zinc complexes displayed lower activity against other strains.[4] The antifungal activity of copper and zinc complexes against Candida albicans was found to be comparable to the standard drug fluconazole, with MIC values of 8 µg/mL.[4]

Drug Development and Bioinorganic Chemistry

The interaction of metal complexes with biological molecules is a burgeoning field with significant therapeutic potential.

-

Anticancer Activity: Metal complexes of bis(pyridyl)allenes have been investigated as potential anticancer agents, showing promising activities.[3] Their unusual interaction with DNA structures suggests novel mechanisms of action, opening new avenues for the development of metallodrugs.[3]

-

Cytotoxicity Studies: Silver and copper complexes of dipyridylaminoperylenediimide have been synthesized and their cytotoxicity against the HeLa cancer cell line was evaluated.[5] The coordination of the metal significantly enhanced the cytotoxic activity compared to the free ligand, indicating a synergistic effect.[5]

Quantitative Data Summary

| Application Area | Metal Complex/Ligand | Organism/Reaction | Key Quantitative Data |

| Antimicrobial | [Zn(Py)6][B(C6F5)4]2 | Streptococcus pyogenes | MIC = 4 µg/mL[4] |

| [Mn(Py)6][B(C6F5)4]2 | Shigella flexneri | MIC = 8 µg/mL[4] | |

| [Fe(Py)6][B(C6F5)4]2 | Klebsiella pneumoniae | MIC = 8 µg/mL[4] | |

| [Ni(Py)6][B(C6F5)4]2 | Streptococcus pyogenes | MIC = 8 µg/mL[4] | |

| Antifungal | [Cu(Py)6][B(C6F5)4]2 | Candida albicans | MIC = 8 µg/mL[4] |

| [Zn(Py)6][B(C6F5)4]2 | Candida albicans | MIC = 8 µg/mL[4] | |

| Electrocatalysis | [Cu(BPIMe)(H2O)2]ClO4 (BPIMe = 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide) | CO2 reduction | Catalytic wave with Epc = -2.7 V[2] |

Experimental Protocols

Protocol 1: General Synthesis of Metal Complexes with this compound

This protocol provides a general procedure for the synthesis of transition metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.

Materials:

-

This compound (Ligand, L)

-

Metal(II) salt (e.g., CoCl₂, Ni(ClO₄)₂, Cu(BF₄)₂, Zn(NO₃)₂)

-

Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Ligand Solution Preparation: Dissolve one molar equivalent of this compound in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere. Stir the solution until the ligand is completely dissolved.

-

Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the desired metal(II) salt in the same anhydrous solvent. Gentle heating may be required to facilitate dissolution.

-

Reaction: Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by observing a color change or the formation of a precipitate. The reaction mixture is typically stirred for several hours to ensure completion. In some cases, refluxing the mixture may be necessary.[6]

-

Isolation of the Complex:

-

For precipitated complexes: If a solid product forms, collect it by filtration. Wash the precipitate with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

For soluble complexes: If the complex remains in solution, reduce the solvent volume under vacuum. The product can then be precipitated by adding a non-polar solvent. Alternatively, slow evaporation of the solvent may yield crystals suitable for X-ray diffraction.

-

-

Drying: Dry the isolated complex under vacuum to remove any residual solvent.

Protocol 2: Characterization of the Synthesized Metal Complexes

1. Spectroscopic Characterization:

-

FT-IR Spectroscopy: Record the FT-IR spectra of the free ligand and the metal complexes. Coordination of the metal to the ligand is typically indicated by a shift in the vibrational frequencies of the C=O and C=N bonds.

-

UV-Vis Spectroscopy: Dissolve the complex in a suitable solvent (e.g., DMSO, acetonitrile) and record the UV-Vis spectrum. The appearance of new absorption bands in the visible region compared to the free ligand can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands.

-

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the complex in solution. Coordination can lead to shifts in the proton and carbon signals of the pyridine rings.

2. Elemental Analysis:

-

Determine the elemental composition (C, H, N) of the complex to confirm its empirical formula.

3. Molar Conductivity Measurements:

-

Measure the molar conductivity of the complex in a suitable solvent (e.g., DMF or DMSO) to determine whether the complex is an electrolyte or non-electrolyte.

4. X-ray Crystallography:

-

Grow single crystals of the complex by slow evaporation of the solvent or by vapor diffusion of a non-polar solvent into a solution of the complex. The crystal structure will provide definitive information about the coordination geometry of the metal ion and the bond lengths and angles within the complex.

Visualizations

Caption: General workflow for the synthesis and characterization of metal complexes.

References

- 1. Synthesis, characterization, and electrocatalytic activity of bis(pyridylimino)isoindoline Cu(ii) and Ni(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of Bis(6-methylpyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Bis(6-methylpyridin-2-yl)methanone, a chemical compound with potential applications in coordination chemistry and as a building block in the synthesis of more complex molecules. The synthesis is based on the reaction of a 6-methylpicolinate derivative with an organometallic reagent. This protocol includes a step-by-step experimental procedure, a summary of key data in a tabular format, and a visual workflow of the synthesis.

Introduction

This compound is a symmetrical ketone containing two pyridyl moieties. The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, making this compound an interesting ligand for the synthesis of metal complexes with potential catalytic or therapeutic properties. The rigid ketone linker between the two pyridine rings enforces a specific geometry that can be advantageous in the design of selective catalysts or bioactive molecules. The protocol described herein provides a robust method for the synthesis of this compound in a laboratory setting.

Data Presentation

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| CAS Number | 99765-49-8[1] |

| Appearance | Expected to be a solid |

| Melting Point | Not available in searched literature |

| Boiling Point | Not available in searched literature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.[2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: 8.0-8.2 (d, 2H), 7.7-7.9 (t, 2H), 7.3-7.5 (d, 2H), 2.6 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: 190-195 (C=O), 158-160 (C-N), 152-154 (C-C=O), 137-139 (C-H), 125-127 (C-H), 122-124 (C-H), 24-26 (CH₃) |

| IR (KBr, cm⁻¹) ν | Predicted: 3050-3100 (Ar C-H), 2900-3000 (C-H), 1680-1700 (C=O), 1580-1600 (C=N, C=C) |

Experimental Protocol

This protocol is based on a plausible synthetic route involving the reaction of an organolithium reagent with an ester.

Materials:

-

2-Bromo-6-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Ethyl 6-methylpicolinate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Argon or nitrogen gas supply with manifold

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates and developing chamber

Procedure:

-

Preparation of the Organolithium Reagent:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methylpyridine (1.0 equivalent) and anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour. The formation of the lithium salt of 6-methylpyridine can be observed.

-

-

Reaction with the Ester:

-

In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 6-methylpicolinate (1.2 equivalents) in anhydrous diethyl ether or THF.

-

Slowly add the solution of ethyl 6-methylpicolinate to the freshly prepared organolithium reagent at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are required for this reaction to proceed efficiently.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Bis(6-methylpyridin-2-yl)methanone Metal Complexes in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(6-methylpyridin-2-yl)methanone is a versatile N,N,O-tridentate ligand capable of forming stable complexes with a variety of transition metals. The coordination geometry and electronic properties of these complexes make them promising candidates for a range of catalytic applications, particularly in biomimetic oxidation reactions. This document provides detailed application notes and experimental protocols for the synthesis of the ligand and its metal complexes, as well as for evaluating their catalytic activity in two potential applications: catechol oxidase mimicry and superoxide dismutase mimicry.

While direct and extensive catalytic studies for this specific ligand are emerging, the protocols provided herein are based on established methodologies for structurally related pyridine-based metal complexes and are intended to serve as a comprehensive guide for researchers.

Synthesis of this compound Ligand and its Metal Complexes